Cas no 2202-01-9 (1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)-)
2202-01-9 structure
Product Name:1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)-
CAS No:2202-01-9
MF:C27H42O4
MW:430.619988918304
CID:272957
PubChem ID:76313961
Update Time:2025-04-19
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)-
- Eichlerialactone
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(t...
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-fur
- [ "" ]
- 3,4-Seco-18-nor-5-cholane-3,24-dioic acid, 20-hydroxy-4,8,14-trimethyl-4-methylene-, -lactone, (20S)-
- 2202-01-9
- HY-N3800
- 18-Nor-3,4-seco-5-cholane-3,24-dioic acid, 20-hydroxy-4,8,14-trimethyl-4-methylene-, -lactone
- FS-9582
- CHEMBL3109460
- 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
- CS-0024245
- AKOS032962092
- 3-((3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-((2S)-2-methyl-5-oxooxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta(a)naphthalen-6-yl)propanoic acid
- 20-Hydroxy-4,8,14-trimethyl-4-methylene-18-nor-3,4-seco-5beta-cholane-3,24-dioic acid gamma-lactone
-
- Inchi: 1S/C27H42O4/c1-17(2)18-9-15-26(5)21(24(18,3)13-11-22(28)29)8-7-19-20(10-14-25(19,26)4)27(6)16-12-23(30)31-27/h18-21H,1,7-16H2,2-6H3,(H,28,29)/t18-,19+,20-,21+,24-,25+,26+,27-/m0/s1
- InChI Key: LEKUPXHLKIIVCR-FAKJQIDCSA-N
- SMILES: O1C(CC[C@@]1(C)[C@H]1CC[C@]2(C)[C@@H]1CC[C@@H]1[C@@](C)(CCC(=O)O)[C@H](C(=C)C)CC[C@@]21C)=O
Computed Properties
- Exact Mass: 430.30800
- Monoisotopic Mass: 430.308
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 788
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6A^2
- XLogP3: 6.9
Experimental Properties
- Color/Form: Powder
- PSA: 63.60000
- LogP: 6.38810
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E43630-5mg |
Eichlerialactone |
2202-01-9 | ,HPLC≥95.5% | 5mg |
¥5280.0 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3924-1 mg |
Eichlerialactone |
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¥2435.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3924-1 ml * 10 mm |
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¥ 3810 | 2024-07-20 | ||
| A2B Chem LLC | AF65849-5mg |
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2202-01-9 | ≥95% | 5mg |
$1177.00 | 2024-04-20 | |
| TargetMol Chemicals | TN3924-5 mg |
Eichlerialactone |
2202-01-9 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN3924-1 mL * 10 mM (in DMSO) |
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2202-01-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN3924-5mg |
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2202-01-9 | 5mg |
¥ 3710 | 2024-07-20 |
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)- Related Literature
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2202-01-9 (1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)-) Related Products
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